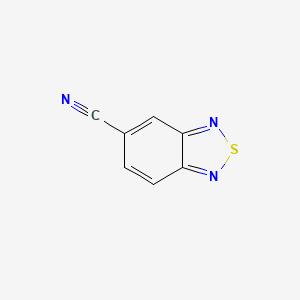

5-Cyano-2,1,3-benzothiadiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3N3S |

|---|---|

Molecular Weight |

161.19 g/mol |

IUPAC Name |

2,1,3-benzothiadiazole-5-carbonitrile |

InChI |

InChI=1S/C7H3N3S/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H |

InChI Key |

ISWDEDHAHBNTDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NSN=C2C=C1C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Cyano 2,1,3 Benzothiadiazole

General Synthetic Routes to 2,1,3-Benzothiadiazole (B189464) Scaffolds

The construction of the 2,1,3-benzothiadiazole (BTD) core is a fundamental first step towards the synthesis of its 5-cyano derivative. This heterocyclic system is typically assembled through the cyclization of a substituted benzene (B151609) ring bearing adjacent amino or nitro groups with a sulfur-containing reagent.

Synthesis from o-Phenylenediamines and Sulfur Sources

A long-established and efficient method for the preparation of the 2,1,3-benzothiadiazole framework involves the reaction of an ortho-phenylenediamine with a suitable sulfur source. wikipedia.org A common and high-yielding procedure utilizes thionyl chloride (SOCl₂) in the presence of a base like pyridine. wikipedia.orgwikimedia.org This reaction proceeds via the formation of a sulfinamide intermediate which then undergoes cyclization and dehydration to afford the benzothiadiazole ring. wikipedia.org The reaction is generally clean and provides the heterocyclic core in good yields, often exceeding 85%. wikipedia.org

Alternative sulfur reagents can also be employed for this transformation. For instance, sulfur monochloride (S₂Cl₂) has been used in the synthesis of nitro-substituted 2,1,3-benzothiadiazole 1-oxides from o-nitroanilines in a one-pot reaction. researchgate.net While this specific example leads to an N-oxide derivative, it highlights the versatility of sulfur chlorides in forming the thiadiazole ring.

Precursor Synthesis for 5-Cyano-2,1,3-benzothiadiazole

The synthesis of this compound necessitates a precursor that either carries the cyano group before the formation of the thiadiazole ring or has a functional group at the 5-position that can be later converted to a nitrile.

One strategy involves starting with a pre-functionalized o-phenylenediamine. For example, 4-cyano-1,2-phenylenediamine could, in principle, be subjected to the cyclization conditions described above to directly yield this compound. However, the availability and stability of such precursors can be a limiting factor.

A more common and versatile approach is the de novo synthesis of a substituted benzothiadiazole that can be subsequently functionalized. nih.govnih.govdiva-portal.org This often involves synthesizing a benzothiadiazole with a halogen or other leaving group at the 5-position. For instance, the synthesis of 5-bromo-2,1,3-benzothiadiazole (B157098) would provide a key intermediate for subsequent cyanation reactions. The synthesis of such precursors often requires multi-step sequences starting from commercially available substituted anilines or benzene derivatives.

Direct and Indirect Cyanation Strategies for this compound

Introducing the cyano group onto the benzothiadiazole ring at the 5-position is a critical step that can be achieved through various chemical strategies. The electron-deficient nature of the benzothiadiazole ring influences the reactivity and the choice of cyanation method. nih.govdiva-portal.org

Regioselective Functionalization Approaches

Direct functionalization of the C-H bonds of the parent 2,1,3-benzothiadiazole is an attractive strategy for installing a functional group at the 5-position, which can then be converted to a cyano group. However, controlling the regioselectivity of such reactions can be challenging. nih.govnih.govdiva-portal.org

Recent advancements have demonstrated that iridium-catalyzed C-H borylation is a powerful tool for the regioselective functionalization of 2,1,3-benzothiadiazole. nih.govnih.govdiva-portal.org This methodology allows for the introduction of a boryl group, which can then be subjected to a variety of cross-coupling reactions, including cyanation. The reaction conditions can be tuned to favor borylation at the C5 position, providing a versatile handle for the synthesis of 5-substituted derivatives. nih.govnih.govdiva-portal.org

| Method | Catalyst/Reagent | Position of Functionalization | Key Feature |

| C-H Borylation | Iridium catalyst | C5 | Provides a versatile boryl handle for further reactions. nih.govnih.govdiva-portal.org |

Nucleophilic Aromatic Substitution with Cyanide Reagents

Nucleophilic aromatic substitution (SNAr) is a viable pathway for introducing a cyano group, particularly when a good leaving group, such as a halogen, is present on the benzothiadiazole ring. The electron-withdrawing nature of the thiadiazole ring activates the benzene portion of the molecule towards nucleophilic attack.

For instance, a fluoro or chloro substituent at the 5-position of the benzothiadiazole ring can be displaced by a cyanide nucleophile, such as sodium or potassium cyanide, in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. rsc.org This direct displacement reaction offers a straightforward route to this compound from an appropriate halogenated precursor. rsc.org

| Precursor | Cyanide Source | General Conditions | Product |

| 5-Fluoro-2,1,3-benzothiadiazole | NaCN or KCN | Polar aprotic solvent, heat | This compound |

| 5-Chloro-2,1,3-benzothiadiazole | NaCN or KCN | Polar aprotic solvent, heat | This compound |

Palladium-Catalyzed Cyanation Reactions

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and they offer a powerful and general method for the formation of aryl nitriles. nih.gov This approach is particularly useful for the cyanation of aryl halides and triflates. organic-chemistry.orgmit.edu

In the context of synthesizing this compound, a precursor such as 5-bromo- or 5-iodo-2,1,3-benzothiadiazole can be coupled with a cyanide source in the presence of a palladium catalyst and a suitable ligand. researchgate.netnih.gov

Common cyanide sources for these reactions include zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]). organic-chemistry.orgnih.gov Zinc cyanide is often favored due to its lower toxicity and good reactivity. organic-chemistry.org The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing catalyst deactivation. nih.gov Systems based on palladium(II) acetate (B1210297) or palladium(0) precursors in combination with phosphine (B1218219) ligands like triphenylphosphine (B44618) or more specialized ligands are frequently employed. nih.gov

| Precursor | Cyanide Source | Catalyst System (Example) | Key Advantage |

| 5-Bromo-2,1,3-benzothiadiazole | Zn(CN)₂ | Pd(OAc)₂ / PPh₃ | Good functional group tolerance and milder conditions. organic-chemistry.org |

| 5-Iodo-2,1,3-benzothiadiazole | K₄[Fe(CN)₆] | Palladacycle precatalyst | Use of a non-toxic cyanide source. nih.gov |

| 5-Triflyloxy-2,1,3-benzothiadiazole | Zn(CN)₂ | Pd₂(dba)₃ / ligand | Applicable to triflate precursors. organic-chemistry.orgmit.edu |

These palladium-catalyzed methods are highly versatile and tolerate a wide range of functional groups, making them a robust choice for the synthesis of complex molecules containing the this compound moiety. nih.gov

Derivatization and Further Functionalization of this compound Core

The this compound (CNBT) core is a significant building block in materials science due to its strong electron-withdrawing nature. Further functionalization of this core through the introduction of various substituents and its incorporation into larger polymeric structures allows for the fine-tuning of its electronic and optical properties for specific applications.

Introduction of Electron-Donating and Electron-Withdrawing Substituents

The electronic characteristics of the 2,1,3-benzothiadiazole unit can be systematically modified by attaching either electron-donating groups (EDGs) or additional electron-withdrawing groups (EWGs). polyu.edu.hk This strategy is crucial for regulating the optoelectronic properties of the final materials. polyu.edu.hk The cyano group itself is a potent EWG, and its presence on the benzothiadiazole ring significantly lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The introduction of additional strong EWGs, such as fluorine or a second cyano group, further enhances the electron-accepting character of the molecule. For instance, the synthesis of 4,7-di(thiophen-2-yl)-5,6-dicyano-2,1,3-benzothiadiazole (DTDCNBT) from a fluorinated precursor demonstrates a method to intensify the electron deficiency of the core. rsc.org In this process, the fluorine atoms in 4,7-di(thiophen-2-yl)-5,6-difluoro-2,1,3-benzothiadiazole (DTDFBT) are substituted with cyanide via a nucleophilic aromatic substitution (SNAr) reaction. rsc.org The resulting dicyano-substituted compound is a much stronger electron acceptor than its difluoro counterpart. rsc.orgheeneygroup.com This increased electron affinity, by as much as 0.4 eV in resulting polymers, leads to red-shifted absorptions and narrower optical band gaps. rsc.orgheeneygroup.comrsc.org

Conversely, the incorporation of EDGs, such as alkoxy groups, can be used to raise the energy levels of the molecule and modulate its solubility and morphology. polyu.edu.hk The strategic placement of these donating and withdrawing substituents on the CNBT core allows for precise control over the intramolecular charge transfer (ICT) characteristics, which is fundamental to the performance of organic electronic devices.

| Substituent Type | Example Group | Synthetic Approach | Effect on Electronic Properties |

|---|---|---|---|

| Electron-Withdrawing Group (EWG) | Cyano (-CN) | Nucleophilic Aromatic Substitution (SNAr) of fluoro precursors | Significantly increases electron affinity; Lowers HOMO/LUMO levels; Narrows optical band gap. rsc.orgrsc.org |

| Electron-Withdrawing Group (EWG) | Fluoro (-F) | Direct fluorination or synthesis from fluorinated precursors | Increases electron affinity (less than -CN); Lowers HOMO/LUMO levels. rsc.org |

| Electron-Donating Group (EDG) | Alkoxy (-OR) | Nucleophilic substitution or synthesis from alkoxy-substituted precursors | Raises HOMO energy level; Can improve solubility. polyu.edu.hk |

Polymerization Strategies Incorporating this compound Monomers

Monomers based on this compound are valuable components in the synthesis of donor-acceptor (D-A) conjugated polymers for organic electronics. These polymers are typically synthesized through metal-catalyzed cross-coupling reactions. The Stille coupling reaction is a widely used method, involving the reaction of a distannylated donor monomer with a dihalogenated acceptor monomer, or vice versa, in the presence of a palladium catalyst. nih.gov

For example, polymers have been successfully synthesized by copolymerizing a CNBT-based monomer, 4,7-bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)benzo[c] polyu.edu.hkrsc.orgheeneygroup.comthiadiazole-5-carbonitrile, with a benzodithiophene-based distannyl comonomer. nih.gov Microwave-assisted Stille coupling has also been employed, as it can enhance polymer properties by increasing molecular weight and reducing dispersity compared to conventional heating methods. rsc.org This technique was used to prepare copolymers of DTDCNBT with donor monomers like indacenodithiophene (IDT) and dithienogermole (DTG). rsc.orgheeneygroup.com The incorporation of the strongly electron-accepting dicyano-benzothiadiazole unit was found to switch the charge transport behavior of the resulting polymers from unipolar p-type to unipolar n-type, which is significant for the development of complementary logic circuits. rsc.orgheeneygroup.com

The polymerization mechanism typically involves an anionic process initiated by weak bases when dealing with cyanoacrylate monomers, which are known for their rapid polymerization. pcbiochemres.com While the specific mechanisms for CNBT polymerization are dictated by the cross-coupling reaction conditions, the powerful electron-withdrawing nature of the cyano group is a key factor in defining the electronic structure and properties of the final polymer. nih.gov

| Polymer Name | CNBT Monomer | Comonomer | Polymerization Method |

|---|---|---|---|

| PB-BTCN | 4,7-bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)benzo[c] polyu.edu.hkrsc.orgheeneygroup.comthiadiazole-5-carbonitrile | 2,6-bis(trimethyltin)-4,8-bis(5-2-ethylhextyl)thiophene-2-yl) benzo[1,2-b:4,5-b′]dithiophene | Palladium-catalyzed Stille Reaction. nih.gov |

| P(Ge-DTDCNBT) | 4,7-di(thiophen-2-yl)-5,6-dicyano-2,1,3-benzothiadiazole (functionalized for polymerization) | Dithienogermole (DTG) derivative | Microwave-assisted Stille coupling. rsc.org |

| P(IDT-DTDCNBT) | 4,7-di(thiophen-2-yl)-5,6-dicyano-2,1,3-benzothiadiazole (functionalized for polymerization) | Indacenodithiophene (IDT) derivative | Microwave-assisted Stille coupling. rsc.org |

Challenges in Scalable Synthesis and Purification

Despite the promising properties of materials derived from this compound, there are challenges associated with their scalable synthesis and purification. The synthesis of substituted benzothiadiazole derivatives can be complex. polyu.edu.hk One significant challenge arises from the highly electron-deficient nature of the dicyano-substituted benzothiadiazole ring. rsc.orgrsc.org

For instance, subsequent functionalization of the 5,6-dicyano-2,1,3-benzothiadiazole core via electrophilic substitution is problematic. rsc.orgrsc.org Attempted electrophilic bromination, a common step to prepare monomers for cross-coupling reactions, requires harsh conditions such as refluxing in fuming sulfuric acid. rsc.orgrsc.org Under these strong acidic conditions, the 5,6-dicyano-2,1,3-benzothiadiazole unit is prone to hydrolysis, leading to low yields and undesired side products. rsc.orgrsc.org This instability complicates large-scale production where robust and high-yielding reactions are paramount.

Furthermore, palladium-catalyzed reactions, such as Stille coupling for polymerization or cyanation reactions, can face issues with catalyst deactivation. researchgate.net In cyanation reactions, excess cyanide can interact with the palladium center at various stages of the catalytic cycle, inhibiting the process. researchgate.net

Purification of the final polymers also requires careful procedures. A common method involves precipitating the polymer from its solution by adding a non-solvent, such as methanol. nih.gov The polymer is then typically subjected to Soxhlet extraction with various solvents to remove residual catalyst, oligomers, and other impurities. The final product is then dried under vacuum. nih.gov Ensuring the removal of metallic and organic impurities is critical, as they can act as charge traps and degrade device performance. Achieving the high purity required for electronic applications on a large scale remains a significant manufacturing hurdle.

Theoretical and Computational Investigations of 5 Cyano 2,1,3 Benzothiadiazole Electronic Structure and Photophysics

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular orbital energies and electronic transitions that dictate the behavior of cyano-substituted benzothiadiazoles. ekb.eg

The frontier molecular orbitals, HOMO and LUMO, are critical in determining the electronic and optical properties of a molecule, including its electron-donating and accepting capabilities. For 2,1,3-benzothiadiazole (B189464) derivatives, the LUMO is typically localized on the electron-deficient benzothiadiazole moiety, while the HOMO is spread across the entire molecule. nih.gov

The introduction of cyano groups has a profound impact on these energy levels. Substitution of fluorine atoms with cyano groups on the benzothiadiazole core leads to a significant stabilization (lowering of energy) of both the HOMO and LUMO levels. nih.govkaust.edu.sa This effect is substantially more pronounced for the LUMO. For instance, in one study, replacing fluorine with cyano groups in a derivative decreased the HOMO and LUMO energy levels by approximately 0.4 eV and 0.9 eV, respectively. nih.govkaust.edu.sa This dramatic lowering of the LUMO energy enhances the electron affinity of the molecule, making it a much stronger electron acceptor. rsc.orgresearchgate.net In some polymeric systems, the introduction of cyano groups resulted in a small HOMO energy reduction of less than 0.1 eV but a large LUMO energy reduction of around 0.4 eV. rsc.org

| Compound/Polymer Class | HOMO Energy (eV) | LUMO Energy (eV) | Change upon Cyanation (vs. Fluoro-analog) |

|---|---|---|---|

| TFBT IDT (Fluorinated) | -5.3 | -3.1 | N/A |

| TCNBT IDT (Cyanated) | -5.7 | -4.0 | HOMO: -0.4 eV, LUMO: -0.9 eV kaust.edu.sa |

| P(IDT-DTDFBT) (Fluorinated) | -5.37 | -3.62 | N/A |

| P(IDT-DTDCNBT) (Cyanated) | -5.41 | -4.01 | HOMO: -0.04 eV, LUMO: -0.39 eV rsc.org |

| P(Ge-DTDFBT) (Fluorinated) | -5.38 | -3.77 | N/A |

| P(Ge-DTDCNBT) (Cyanated) | -5.46 | -4.19 | HOMO: -0.08 eV, LUMO: -0.42 eV rsc.org |

The combination of an electron-donating group (donor) and an electron-accepting group (acceptor) within a single π-conjugated molecule can lead to significant intramolecular charge transfer (ICT) upon photoexcitation. The 5-cyano-2,1,3-benzothiadiazole unit is a powerful acceptor, and when coupled with suitable donor moieties, it creates systems with strong ICT characteristics. rsc.org

In such donor-acceptor systems, the ground state possesses some degree of charge separation, which is significantly enhanced in the excited state. unipr.it This change in dipole moment upon excitation is responsible for the pronounced positive solvatochromism observed in these compounds, where the emission wavelength redshifts in more polar solvents. rsc.orgunipr.it Theoretical models describe the electronic structure of these molecules as a resonance between a neutral form and charge-separated (zwitterionic) states. unipr.it The absorption of light promotes the molecule to an excited state with a much larger contribution from the zwitterionic form, effectively polarizing the π-system by moving electron density from the donor to the cyano-benzothiadiazole acceptor. rsc.orgunipr.it

The energy difference between the HOMO and LUMO levels defines the electronic band gap of a molecule, which is a key parameter in optoelectronic applications. A primary strategy for engineering, or tuning, the band gap is to modify the chemical structure with electron-donating or electron-withdrawing groups.

The cyano group is an exceptionally effective tool for band gap reduction in benzothiadiazole-based materials. rsc.org As established, cyano substitution lowers both frontier orbital energy levels, but it stabilizes the LUMO to a much greater extent than the HOMO. nih.govkaust.edu.sa This differential stabilization directly leads to a smaller HOMO-LUMO gap. Consequently, replacing other electron-withdrawing groups, such as fluorine, with cyano groups consistently results in a significant reduction of the optical band gap and a red-shift in the material's absorption spectrum. rsc.org For example, replacing two fluorine atoms with two cyano groups in certain conjugated polymers has been shown to reduce the optical band gap by as much as 0.35 eV. rsc.orgrsc.org This principle allows for the rational design of narrow-band-gap materials for applications in organic electronics. researchgate.net

| Polymer | Substituent on Benzothiadiazole | Optical Band Gap (eV) | Reduction upon Cyanation (eV) |

|---|---|---|---|

| P(Ge-DTD-BT) | Fluorine | 1.61 | 0.34 rsc.org |

| P(Ge-DTD-BT) | Cyano | 1.27 | |

| P(IDT-DTD-BT) | Fluorine | 1.75 | 0.35 rsc.org |

| P(IDT-DTD-BT) | Cyano | 1.40 |

Photophysical Mechanisms and Excited State Dynamics

The fate of a molecule after absorbing light is governed by various photophysical processes. For this compound derivatives, their strong electron-accepting nature dictates their excited-state dynamics, making them active components in electron and energy transfer phenomena.

Photoinduced electron transfer (PET) is a process where an electron is transferred from a photoexcited donor molecule to an acceptor molecule. The strong electron affinity and low-lying LUMO of this compound make it an excellent electron acceptor in PET systems.

While ICT describes charge redistribution within a single molecule, PET often occurs between two distinct but electronically coupled molecules (or moieties). In a dyad system, if a donor unit is selectively excited by light, it can transfer an electron to the attached cyano-benzothiadiazole unit, which can readily accommodate the incoming electron in its low-energy LUMO. The theoretical framework for ICT, which involves the mixing of neutral and charge-separated states, provides the foundation for understanding PET. unipr.it The absorption of a photon creates an excited state that is essentially a charge-separated species, initiating the electron transfer process. The efficiency of this process is directly related to the strong electron-accepting character imparted by the cyano-benzothiadiazole core. rsc.org

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative process through which an excited "donor" fluorophore transfers its excitation energy to a nearby "acceptor" molecule. frontiersin.org This mechanism does not involve the transfer of an electron but rather the resonant coupling of the transition dipoles of the two molecules. frontiersin.orgmdpi.com Key requirements for efficient FRET are a short distance between the donor and acceptor (typically under 10 nm) and significant spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. mdpi.com

Derivatives of 2,1,3-benzothiadiazole have been successfully employed as the energy-accepting component in FRET systems designed for enhanced light harvesting. rsc.org In one study, a molecular dyad was created by covalently linking a small antenna molecule (the donor) to a sensitizer (B1316253) dye containing a benzothiadiazole-dithienopyrrole chromophore (the acceptor). rsc.org The design ensured excellent spectral overlap between the antenna's emission and the benzothiadiazole dye's absorption. Upon excitation of the antenna, highly efficient energy transfer to the benzothiadiazole unit was observed. For this system, the Förster radius (R₀), the distance at which FRET efficiency is 50%, was calculated to be 45.0 Å. Given the computed distance of 17.6 Å between the antenna and sensitizer in the dyad, a near-quantitative FRET efficiency of over 99% was calculated, demonstrating the suitability of benzothiadiazole derivatives as energy acceptors in molecular FRET systems. rsc.org

Excited-State Intramolecular Proton Transfer (ESIPT) Considerations

Excited-State Intramolecular Proton Transfer (ESIPT) is a significant photophysical process involving the transfer of a proton within a molecule upon photoexcitation. rsc.orgmdpi.com This process typically requires specific molecular structures containing both proton donor and acceptor fragments in proximity, leading to the formation of a transient tautomer with distinct photophysical properties, often resulting in a large Stokes shift. mdpi.comresearchgate.net

In the context of 2,1,3-benzothiadiazole (BTD) derivatives, the potential for ESIPT has been a subject of investigation, particularly when designing fluorescent probes and molecular sensors. researchgate.net The BTD core itself does not possess the requisite proton donor/acceptor groups for ESIPT. However, derivatives of BTD can be functionalized with groups, such as hydroxyl or amino moieties, that can facilitate this process. For instance, newly designed fluorescent probes containing the 2,1,3-benzothiadiazole unit have been structured to include multiple ESIPT sites for applications in live-cell imaging. researchgate.net

However, the observation of a large Stokes shift in BTD derivatives is not unequivocally indicative of ESIPT. Computational studies using time-dependent density functional theory (TD-DFT) have been employed to clarify the underlying mechanisms. In some cases of amino-substituted benzothiadiazoles, theoretical analyses have suggested that the significant Stokes shift observed is not due to ESIPT but rather to large geometric reorganizations in the excited state. researchgate.net This highlights the critical role of computational chemistry in distinguishing between true ESIPT phenomena and other relaxation pathways that can lead to similar spectroscopic signatures. researchgate.net The study of related compounds, such as 5-cyano-2-naphthol (5CN2), has demonstrated a very high ESIPT rate, which is influenced by solvent properties like the dielectric constant and hydrogen-bonding ability. nih.gov Such studies on analogous cyano-substituted aromatic compounds provide valuable insights into the potential proton transfer dynamics in appropriately functionalized this compound systems.

Thermally Activated Delayed Fluorescence (TADF) Properties and Reverse Inter-System Crossing (RISC)

The this compound moiety is a key building block in the design of advanced materials for organic light-emitting diodes (OLEDs), particularly those utilizing Thermally Activated Delayed Fluorescence (TADF). The TADF mechanism allows for the harvesting of non-emissive triplet excitons by converting them into emissive singlet excitons through an efficient Reverse Intersystem Crossing (RISC) process, potentially enabling 100% internal quantum efficiency in OLEDs. rsc.orgnih.gov

A critical factor for efficient TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which facilitates the thermally activated RISC process. researchgate.net The strong electron-withdrawing nature of the cyano-substituted benzothiadiazole unit, when paired with suitable electron-donating moieties in a donor-acceptor (D-A) architecture, effectively promotes intramolecular charge transfer (ICT). researchgate.net This ICT character helps to separate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is a key strategy for achieving a small ΔEST. researchgate.netscispace.com

Computational and experimental studies have demonstrated that modifying the BTD core with cyano groups can significantly influence the photophysical properties. For example, the introduction of a dicyano nih.govresearchgate.netresearchgate.netbenzothiadiazole acceptor unit has been used to develop near-infrared (NIR) TADF emitters. researchgate.net Furthermore, attaching cyano functionalities to TADF skeletons is a recognized strategy to induce a red-shift in the emission spectrum while maintaining good color purity. scispace.com

The rate of Reverse Intersystem Crossing (kRISC) is a paramount parameter for TADF performance, as a slow rate can lead to efficiency roll-off at high brightness. rsc.org Molecular design strategies focus on enhancing kRISC, often by minimizing ΔEST and optimizing spin-orbit coupling. chemrxiv.org In deuterated benzothiadiazole derivatives, for instance, a faster high-lying RISC rate constant has been observed, leading to improved OLED efficiency. figshare.com These findings underscore the importance of the cyano-substituted benzothiadiazole unit in developing the next generation of high-efficiency TADF emitters for display and lighting applications. researchgate.netrsc.org

| Compound | ΔEST (eV) | Photoluminescence Quantum Yield (PLQY) | Maximum External Quantum Efficiency (EQE) (%) | Emission Color |

|---|---|---|---|---|

| 3DMAC-BP-CN | 0.02 | 92% (in doped film) | 22.43 | Orange-Red |

| CNCz-BNCz-based OLED | N/A | N/A | 33.7 | Orange-Red |

| BT-2PhCz-d24 | N/A | N/A | 11.8 | Yellow |

Note: Data extracted from various sources for illustrative purposes. researchgate.netscispace.comfigshare.com N/A indicates data not available in the cited sources.

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.govresearchgate.net This effect is typically attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay channels and opens up the radiative pathway. nih.gov

Derivatives of 2,1,3-benzothiadiazole have been widely explored as platforms for AIE-active materials, or "AIEgens". nih.govnih.gov The benzothiadiazole unit often acts as an electron acceptor and a core fluorophore in these systems. When combined with classic AIE-active moieties like tetraphenylethene, the resulting compounds exhibit significant AIE characteristics. rsc.org For example, compounds consisting of a benzothiadiazole core bonded to two tetraphenylethene units show enhanced emission when the water fraction in a THF/water mixture is increased, confirming their AIE nature. rsc.org

The AIE properties can also be realized in simpler donor-acceptor molecules incorporating the benzothiadiazole unit. A D-A molecule, BT-SCC, containing carbazole (B46965) as the donor and benzothiadiazole as the acceptor, demonstrated a dramatic increase in fluorescence quantum yield from approximately 0.1 in a dilute dichloromethane (B109758) solution to about 0.8 in the aggregated or solid state. mdpi.com This significant enhancement is a hallmark of the AIE effect. mdpi.com The formation of aggregates can be confirmed through techniques like dynamic light scattering (DLS) and scanning electron microscopy (SEM), which show an increase in particle size and changes in morphology as aggregation proceeds. nih.gov The study of these AIE-active benzothiadiazole derivatives is crucial for their application in fields like bioimaging and optoelectronic devices. nih.govresearchgate.net

| Compound | Quantum Yield (Φ) in Solution | Quantum Yield (Φ) in Aggregate/Solid State | Fold Increase |

|---|---|---|---|

| BT-SCC | ~0.10 (in CH2Cl2) | ~0.80 | ~8 |

| Difluorinated BTD with two TPE units | N/A (Reference in THF) | 2.5 times higher intensity than in THF | N/A |

Note: Data extracted from various sources. rsc.orgmdpi.com TPE = Tetraphenylethene. The fold increase is calculated from the provided quantum yields.

Computational Modeling of Excited State Transitions and Absorption Spectra

Computational modeling, particularly using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), is an indispensable tool for understanding the electronic structure, excited-state properties, and absorption spectra of this compound and its derivatives. researchgate.netmdpi.com These theoretical methods allow for the prediction of key photophysical parameters and provide insights into the nature of electronic transitions that are often difficult to probe experimentally.

DFT calculations are routinely used to determine the optimized ground-state geometries and the energies and distributions of frontier molecular orbitals (HOMO and LUMO). mdpi.com The energy gap between the HOMO and LUMO is a crucial parameter that influences the electronic and optical properties of the molecule. For benzothiadiazole-based D-A systems, the HOMO is typically localized on the electron-donating unit, while the LUMO is centered on the electron-accepting benzothiadiazole core, facilitating an intramolecular charge transfer (ICT) upon excitation. mdpi.com

TD-DFT calculations are employed to simulate UV-visible absorption spectra by calculating the vertical excitation energies to various excited states and their corresponding oscillator strengths (f). mdpi.com The calculated absorption maxima (λmax) can be compared with experimental spectra to validate the computational methodology. researchgate.netkaust.edu.sa For instance, in a study of D-π-π-A organic dyes based on benzothiadiazole, TD-DFT was used to predict absorption wavelengths and oscillator strengths. researchgate.net Such calculations are also vital in mechanistic studies, for example, to determine whether an ESIPT pathway is energetically feasible by constructing potential energy surfaces for both the ground and excited states. rsc.org The accuracy of these predictions depends on the choice of the functional and basis set, with functionals designed to handle charge-transfer states often providing more reliable results for D-A systems. researchgate.net

| Compound | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition |

|---|---|---|---|

| TFBT IDT | ~516 (in solution) | N/A | ICT |

| TCNBT IDT | ~696 (in solution) | N/A | ICT |

| Generic BTD Derivative 2c | 418, 652 | High | π→π*, ICT |

Note: Data are illustrative of typical computational results reported for benzothiadiazole derivatives. mdpi.comkaust.edu.sa The specific values depend heavily on the exact molecular structure and computational parameters.

Table of Mentioned Compounds

| Abbreviation/Name | Full Chemical Name |

|---|---|

| This compound | 2,1,3-Benzothiadiazole-5-carbonitrile |

| BTD | 2,1,3-Benzothiadiazole |

| 5CN2 | 5-Cyano-2-naphthol |

| 3DMAC-BP-CN | (Specific derivative of 9,9-dimethyl-9,10-dihydroacridine (B1200822) and cyano-dibenzo[a,c]phenazine) |

| BT-2PhCz-d24 | (Specific deuterated benzothiadiazole-phenylcarbazole derivative) |

| BT-SCC | 4-(1-(4-(9H-carbazol-9-yl)phenyl)-1H-1,2,3-triazol-4-yl)benzo[c] nih.govresearchgate.netnih.govthiadiazole |

| TPE | Tetraphenylethene |

| TFBT IDT | (Indacenodithiophene core with 4,5,6-trifluoro-2,1,3-benzothiadiazole end groups) |

| TCNBT IDT | (Indacenodithiophene core with 2,1,3-benzothiadiazole-4,5,6-tricarbonitrile end groups) |

Charge Transport Characteristics in 5 Cyano 2,1,3 Benzothiadiazole Based Organic Semiconductors

Elucidation of Electron and Hole Transport Mechanisms

The 2,1,3-benzothiadiazole (B189464) (BT) core is a well-established electron-acceptor unit used in donor-acceptor (D-A) type polymers. Unsubstituted or fluorine-substituted BT-based polymers typically exhibit p-type (hole-transporting) or ambipolar (both hole and electron transporting) behavior. For instance, copolymers of Cyclopenta[2,1-b;3,4-b]dithiophene (CDT) derivatives with BT have shown unipolar p-type behavior with hole mobilities up to 0.67 cm² V⁻¹ s⁻¹. nih.gov Introducing fluorine atoms, as in 5,6-difluoro-2,1,3-benzothiadiazole (DFBT), can lower the Lowest Unoccupied Molecular Orbital (LUMO) level, inducing ambipolar performance with both hole and electron mobilities. nih.gov

The introduction of the cyano group, a much stronger electron-withdrawing substituent than fluorine, dramatically alters the transport mechanism. Replacing fluorine with cyano groups effectively lowers the LUMO energy level of the polymer, which facilitates electron injection and promotes dominant n-type charge transport. nih.gov This modification has been shown to convert polymers that were previously unipolar p-type into unipolar n-type materials. rsc.org For example, polymers based on 4,7-di(thiophen-2-yl)-5,6-dicyano-2,1,3-benzothiadiazole (DTDCNBT) exhibit unipolar n-type behavior, a direct contrast to the p-type characteristics of their fluorinated analogues. rsc.org In these n-type materials, charge transport occurs via an activated hopping process between localized states, a mechanism common in disordered organic semiconductors. uni-mainz.de The efficiency of this process is dictated by factors such as the energy landscape and the electronic couplings between adjacent molecules. uni-mainz.de

While cyanation is a powerful tool for inducing electron transport, hole transport is concurrently suppressed due to the significantly lowered Highest Occupied Molecular Orbital (HOMO) level, which creates a large injection barrier for holes from standard electrodes like gold. Some complex structures, however, can achieve substantial and balanced ambipolar transport. For instance, polymers based on 2,1,3-benzothiadiazole-5,6-dicarboxylicimide have demonstrated ambipolar characteristics with high electron and hole mobilities, reaching up to 0.86 cm² V⁻¹ s⁻¹ and 0.51 cm² V⁻¹ s⁻¹, respectively. nih.gov

Influence of Molecular Design on Charge Carrier Mobility

The mobility of charge carriers in organic semiconductors is not intrinsic to the molecule itself but is heavily dependent on the specific molecular design, which dictates intra- and intermolecular electronic interactions.

A planar molecular backbone is crucial for effective charge transport as it enhances π-orbital overlap along the polymer chain (intramolecular) and facilitates tight π-π stacking between adjacent chains (intermolecular). nih.govacs.org This extended π-conjugation leads to electron delocalization, which is favorable for charge mobility. nih.gov In D-A polymers incorporating 5-cyano-2,1,3-benzothiadiazole, the choice of co-monomer and substituent groups plays a critical role in achieving planarity.

For example, the use of bridged bithiophene donor units, which enforce thiophene (B33073) coplanarity, can enhance electron delocalization and reduce the reorganization energy of the polymer, thereby benefiting charge transport. nih.gov Furthermore, strategic functionalization can create noncovalent intramolecular interactions that act as "conformational locks," enhancing backbone planarity. nih.govacs.org The inclusion of a single fluorine atom alongside a cyano group on the benzothiadiazole ring, as in 6-fluoro-5-cyano-2,1,3-benzothiadiazole (FCNBT), has been shown to promote more effective backbone planarization compared to a dicyano-substituted equivalent. nih.gov This improved planarity leads to enhanced intermolecular interactions and, consequently, significantly improved electron mobility. nih.gov

While the electronic effects of cyano groups are beneficial for n-type transport, their physical size can introduce steric challenges. The cyano group is larger than a fluorine atom, and its introduction can lead to steric hindrance with adjacent monomers in the polymer backbone. nih.gov This steric repulsion can cause the polymer backbone to twist, disrupting planarity and hindering the close intermolecular packing required for efficient charge hopping. nih.govacs.org

This effect is evident when comparing polymers made with 5,6-dicyano-2,1,3-benzothiadiazole (DCNBT) to those with the smaller 5,6-difluoro-2,1,3-benzothiadiazole (DFBT). The larger cyano groups can disrupt backbone planarity, which can be detrimental to mobility. nih.gov However, this challenge can be overcome. Research on dicyano naphthobisthiadiazole-based polymers showed that despite the cyano groups causing an unfavorable twist in the backbone, the polymers exhibited high crystallinity and short intermolecular contacts, leading to high electron mobilities. acs.org This suggests that strong intermolecular interactions can sometimes compensate for a lack of perfect backbone planarity. The choice of solubilizing side-chains is also critical, as bulky or poorly chosen chains can exacerbate steric issues and prevent ordered packing. acs.org

Solid-State Organization and Film Morphology Effects on Charge Transport

The arrangement of polymer chains in the solid state is a critical determinant of bulk charge transport properties. A well-designed molecule can perform poorly if it does not assemble into an ordered morphology in a thin film.

High crystallinity in thin films is strongly correlated with high charge carrier mobility. nih.gov Crystalline domains provide pathways for efficient charge transport, whereas amorphous regions are characterized by disorder that can trap charge carriers. The degree of crystallinity is influenced by the polymer's structure and the processing conditions used to fabricate the film.

In a study comparing a series of benzothiadiazole-based polymers, a polymer containing 6-fluoro-5-cyano-2,1,3-benzothiadiazole (PCDTT-FCNBT) demonstrated significantly higher electron mobility (0.4 cm² V⁻¹ s⁻¹) compared to its dicyano counterpart (PCDTT-DCNBT, 0.031 cm² V⁻¹ s⁻¹). nih.gov This performance increase was directly attributed to the former's more linear, coplanar backbone, which promoted high thin-film crystallinity. nih.gov Analysis techniques such as X-ray diffraction (XRD) are used to probe the degree of molecular order and the orientation of the polymer chains relative to the substrate, providing crucial insights into the charge transport pathways. acs.org

| Polymer | Acceptor Unit | Maximum Electron Mobility (μe,max) | Key Structural Feature |

|---|---|---|---|

| PCDTT-DFBT | 5,6-difluoro-2,1,3-benzothiadiazole (DFBT) | 0.17 cm² V⁻¹ s⁻¹ | Fluorine substitution, ambipolar transport. nih.gov |

| PCDTT-DCNBT | 5,6-dicyano-2,1,3-benzothiadiazole (DCNBT) | 0.031 cm² V⁻¹ s⁻¹ | Strong acceptor, steric hindrance from two cyano groups. nih.gov |

| PCDTT-FCNBT | 6-fluoro-5-cyano-2,1,3-benzothiadiazole (FCNBT) | 0.4 cm² V⁻¹ s⁻¹ | Asymmetric substitution, enhanced planarity and crystallinity. nih.gov |

| TCNBT IDT | 2,1,3-benzothiadiazole-4,5,6-tricarbonitrile (TCNBT) | 0.15 cm² V⁻¹ s⁻¹ | Highly electron-deficient end group, ordered molecular structure. gist.ac.kr |

Effective charge transport in organic semiconductors relies heavily on charge hopping between adjacent polymer chains. The probability of a successful hop is related to the physical distance and electronic coupling between the chains. Strong interchain interactions, such as π-π stacking, decrease the distance between polymer backbones and enhance electronic coupling, thereby promoting the delocalization of charge carriers over multiple chains. acs.org

The introduction of a cyano group can influence these interactions. While steric hindrance can be a negative factor, the strong polar nature of the cyano group can also lead to favorable dipole-dipole interactions or short contacts between the nitrogen of the cyano group and atoms on an adjacent chain. acs.org These specific interactions can help to organize the polymer chains into a well-ordered structure with short π-stacking distances, which is highly beneficial for charge transport. A larger bathochromic (red) shift in the absorption spectrum when moving from solution to the solid state is often indicative of stronger intermolecular interactions and aggregation in the thin film, which typically correlates with higher charge mobility. nih.gov

Computational Predictions of Charge Transport Parameters in this compound-Based Organic Semiconductors

Theoretical modeling has become an indispensable tool for predicting the charge transport characteristics of organic semiconductor materials prior to their synthesis. Computational methods, particularly those based on Density Functional Theory (DFT), provide deep insights into the intrinsic molecular properties that govern how efficiently a charge carrier can move from one molecule to another. For organic semiconductors based on this compound, these computational predictions are crucial for understanding their potential performance in electronic devices. Key parameters that are routinely calculated include reorganization energies, electron affinity, molecular electrostatic potential, and charge distribution.

Reorganization Energies and Electron Affinity

The charge transport in organic semiconductors is often described by the hopping model, where a charge carrier moves between adjacent molecules. The rate of this hopping is significantly influenced by the internal reorganization energy (λ), which is the energy required to relax the geometry of a molecule when it changes its charge state (from neutral to charged or vice versa). A lower reorganization energy generally corresponds to a higher charge mobility. The total reorganization energy is composed of contributions from the neutral molecule and the charged ion.

For electron transport (n-type), the relevant parameter is the electron reorganization energy (λe). A smaller λe is desirable for efficient electron mobility. While specific computational data for this compound is not extensively documented in dedicated studies, the principles can be understood from related molecules. For instance, the introduction of rigid, planar structural elements is a known strategy to reduce reorganization energy. The benzothiadiazole core itself is a rigid unit, and the addition of a cyano group is not expected to significantly decrease this rigidity.

Electron Affinity (EA) is another critical parameter, representing the energy released when an electron is added to a neutral molecule to form a negative ion. A higher electron affinity indicates that the material is a better electron acceptor, which is a prerequisite for efficient n-type conduction. The cyano (-CN) group is a potent electron-withdrawing group. Its inclusion in the 2,1,3-benzothiadiazole framework is expected to significantly increase the electron affinity of the molecule. This is because the cyano group helps to stabilize the negative charge on the molecule upon accepting an electron.

Studies on related compounds demonstrate this effect clearly. For example, replacing fluorine atoms with cyano groups in benzothiadiazole-based polymers results in a substantial increase in electron affinity, enhancing their n-type semiconductor properties. nih.gov Specifically, the move from a difluoro-substituted benzothiadiazole to a dicyano-substituted one (5,6-dicyano-2,1,3-benzothiadiazole) creates a much stronger electron acceptor. nih.gov This principle strongly suggests that this compound will possess a high electron affinity, making it a promising candidate for an n-type organic semiconductor.

Computational approaches, typically using DFT with functionals like B3LYP, are employed to calculate these parameters. nih.govmdpi.com The electron affinity can be estimated from the energy difference between the neutral molecule and its anion at their respective optimized geometries.

Table 1: Predicted Impact of Cyano-Substitution on Benzothiadiazole Properties

| Property | Unsubstituted 2,1,3-Benzothiadiazole | This compound (Predicted) | Rationale |

| Electron Affinity | Moderate | High | The cyano group is a strong electron-withdrawing group, stabilizing the anionic state. |

| Electron Reorganization Energy | Moderate | Moderate to Low | The rigid molecular structure is maintained, which is favorable for low reorganization energy. |

Note: The values for this compound are qualitative predictions based on established principles from related compounds.

Molecular Electrostatic Potential and Charge Distribution Studies

Molecular Electrostatic Potential (MEP) maps are valuable computational tools that illustrate the charge distribution within a molecule. They are generated by calculating the electrostatic potential at the surface of the molecule. These maps use a color scale to denote different potential regions: red typically indicates areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, an MEP map would be expected to show a significant accumulation of negative electrostatic potential around the nitrogen atoms of the thiadiazole ring and the nitrogen atom of the cyano group. This is due to the high electronegativity of these atoms. Conversely, the hydrogen atoms of the benzene (B151609) ring would exhibit positive potential.

Such a charge distribution has important implications for intermolecular interactions and molecular packing in the solid state, which are critical for efficient charge transport. The distinct electron-rich and electron-poor regions can lead to specific intermolecular arrangements, such as π-π stacking, which can facilitate the overlap of molecular orbitals between adjacent molecules, thereby creating pathways for electron hopping.

The charge distribution analysis, derived from the same DFT calculations, would quantify this polarization. The strong electron-withdrawing nature of the thiadiazole ring, further enhanced by the cyano group, leads to a significant dipole moment. This intramolecular charge transfer from the benzene part of the molecule to the cyano-substituted thiadiazole moiety is a key feature. This polarized electronic structure is fundamental to its function as an electron-accepting (n-type) material. The charge distribution confirms that upon accepting an extra electron, the negative charge will be delocalized across the electron-deficient thiadiazole and cyano parts of the molecule, which contributes to the stability of the resulting anion. nih.gov

Advanced Material Applications Derived from 5 Cyano 2,1,3 Benzothiadiazole Core

Organic Light-Emitting Diodes (OLEDs)

The electron-deficient core of 5-cyano-2,1,3-benzothiadiazole is leveraged in the design of high-performance emitter materials for OLEDs. Its incorporation into molecular structures allows for the tuning of emission colors, enhancement of quantum efficiencies, and the development of emitters with specialized properties.

The design of emitters based on benzothiadiazole derivatives often involves creating molecules with hybridized local and charge-transfer (HLCT) states. This approach can lead to an exciton (B1674681) utilization that surpasses the 25% limit of traditional fluorescent materials. For instance, emitters based on 5,6-difluorobenzo[c] nih.govresearchgate.netrsc.orgthiadiazole have been synthesized, demonstrating the potential for deep-red to near-infrared emission. frontiersin.org The insertion of a thiophene (B33073) π-bridge between a triphenylamine (B166846) (TPA) donor and the benzothiadiazole acceptor can result in a significant red-shift of the emission peak and a high radiative transition rate. frontiersin.org

Doped OLED devices utilizing such emitters have achieved high external quantum efficiencies (EQEs). For example, a device using a thiophene π-bridged emitter demonstrated a maximum EQE of 5.75% with a deep-red emission. frontiersin.org Non-doped devices with similar materials have also shown near-infrared (NIR) electroluminescence with maximum EQEs up to 1.44%. frontiersin.org The molecular design of emitters is a key strategy for improving the performance of blue OLEDs, which have historically lagged behind their red and green counterparts in terms of lifespan and efficiency. nih.gov

Table 1: Performance of OLEDs with Benzothiadiazole-based Emitters

| Emitter Type | Device Architecture | Max. EQE (%) | Emission Color | CIE Coordinates |

| Thiophene π-bridged BTDF | Doped | 5.75 | Deep-Red | (0.63, 0.33) |

| Thiophene π-bridged BTDF | Non-doped | 1.44 | NIR | (0.71, 0.29) |

| Pyrene-benzimidazole Derivative | Non-doped | 4.3 | Pure Blue | (0.1482, 0.1300) |

Data sourced from Frontiers in Chemistry and Molecules. frontiersin.orgnih.gov

The development of efficient near-infrared (NIR) emitters is a growing area of interest for applications in fields such as security and biomedical imaging. The this compound core is instrumental in creating low bandgap copolymers for NIR-OLEDs. For example, a conjugated copolymer comprising a terthiophene derivative and benzothiadiazole, end-capped with bulky triphenylamine groups, has been designed as a NIR emitter. nih.gov This design enhances solubility and photoluminescence quantum yield by reducing the close packing of polymer chains. nih.gov

NIR-OLEDs fabricated with this type of copolymer, both as a neat emitting layer and blended with a host copolymer, have shown external quantum efficiencies up to 0.58% with an electroluminescence peak at 753 nm. nih.gov Furthermore, the induction of circularly polarized photoluminescence and electroluminescence in the NIR region has been demonstrated, opening up possibilities for applications in NIR photonics. nih.gov

Beyond display technologies, benzothiadiazole derivatives are versatile building blocks for analyte-sensing optical devices and wavelength-shifting materials. mdpi.com Their inherent photostability and large Stokes shifts are advantageous for these applications. mdpi.com The strong intramolecular charge transfer (ICT) character of these compounds can be modulated by attaching electron-donating groups, leading to materials with broad absorbance bands and strong fluorescence. fao.org

For instance, asymmetrically structured fluorophores based on benzothiadiazole exhibit larger Stokes shifts than their symmetrical counterparts due to significant changes in dipole moment upon excitation. fao.org These materials can absorb light from the UV region up to 600 nm and exhibit a strong fluorescence peak around 700 nm, making them suitable as wavelength-shifting materials. fao.org

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy conversion, the this compound unit serves as a potent electron acceptor in the design of photosensitizers for dye-sensitized solar cells (DSSCs) and donor-acceptor polymers for organic photovoltaics (OPVs).

The performance of organic solar cells is heavily reliant on the molecular architecture of the active layer materials. The donor-acceptor (D-A) motif is a fundamental design concept, where the this compound unit can function as a strong acceptor. rsc.org This approach has been extended to more complex Donor-Acceptor-Acceptor (D-A-A) systems to further tune the material's properties. nih.govresearchgate.net

In D-A-A sensitizers for DSSCs, a benzothiadiazole unit can be directly connected to a 2-cyanoacrylic acid acceptor, which enhances the electron-accepting strength of the molecule. nih.govresearchgate.net This design has led to DSSCs with improved power conversion efficiencies (PCEs). For instance, a metal-free sensitizer (B1316253) with this architecture used in a DSSC with a nanocrystalline ZnO photoanode achieved an efficiency of 5.18%, which was further improved to 5.82% with the use of a hierarchical ZnO back scattering layer. nih.govresearchgate.net The introduction of an auxiliary acceptor like benzothiadiazole into a traditional D-π-A dye can broaden the spectral response range. acs.org

In the context of OPVs, polymers incorporating 2,1,3-benzothiadiazole-5,6-dicarboxylicimide as a strong electron-withdrawing unit have been synthesized. nih.gov These polymers exhibit narrow bandgaps and broad absorption spectra, extending from 350 to 1400 nm. nih.gov

A critical aspect of solar cell performance is the optimization of the open-circuit photovoltage (Voc) and the short-circuit current density (Jsc). The energy levels of the donor and acceptor materials play a crucial role in determining these parameters. researching.cn By carefully designing D-π-A-π-D structured small molecules with a benzothiadiazole core, high Voc values can be achieved. rsc.org

The introduction of a cyano group on the π-bridge of such a molecule can lead to a deeper highest occupied molecular orbital (HOMO) energy level, resulting in an impressive Voc of up to 1.04 V in a solution-processed organic solar cell. rsc.org In DSSCs, the combination of different benzothiadiazole-based dyes through a co-sensitization approach has been shown to improve PCEs to as high as 10.9%. rsc.org This improvement is attributed to better light absorption and passivation of the TiO2 surface. rsc.org

Table 2: Photovoltaic Performance of Solar Cells with Benzothiadiazole-based Materials

| Device Type | Material Architecture | PCE (%) | Voc (V) | Jsc (mA/cm²) |

| OPV | D–π–A–π–D small molecule (with cyano on π-bridge) | 3.85 | 1.04 | - |

| OPV | D–π–A–π–D small molecule (without cyano on π-bridge) | 1.99 | 0.94 | - |

| DSSC | Benzothiadiazole-based organic dyes (co-sensitization) | 10.9 | - | - |

| DSSC | D-A-A sensitizer with ZnO photoanode | 5.82 | - | - |

Data sourced from Chemical Communications, Sustainable Energy & Fuels, and Chem Commun (Camb). rsc.orgnih.govresearchgate.netrsc.org

Organic Field-Effect Transistors (OFETs)

The this compound core has emerged as a pivotal building block in the design of high-performance organic semiconductors for OFETs. Its strong electron-withdrawing characteristics are instrumental in lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of conjugated polymers and small molecules, a critical factor for enabling efficient electron injection and transport.

The development of n-type and ambipolar organic semiconductors has historically lagged behind their p-type counterparts. However, the incorporation of strongly electron-accepting units like this compound and its derivatives has been a successful strategy to address this imbalance. By pairing this acceptor with suitable electron-donating monomers, researchers have been able to create materials that exhibit predominantly n-type or balanced ambipolar charge transport.

For instance, co-polymers of 4,7-di(thiophen-2-yl)-5,6-dicyano-2,1,3-benzothiadiazole (DTDCNBT) with donor monomers like indacenodithiophene (IDT) and dithienogermole (DTG) have demonstrated a switch from unipolar p-type to unipolar n-type behavior when compared to their fluorinated analogues. rsc.orgheeneygroup.comrsc.org This transformation is attributed to the significantly increased electron affinity of the cyanated polymers. rsc.orgheeneygroup.comrsc.org Similarly, the introduction of a 2,1,3-benzothiadiazole-4,5,6-tricarbonitrile (TCNBT) end group to an indacenodithiophene (IDT) core converted a poor ambipolar semiconductor into a good n-type semiconductor with excellent ambient stability. nih.gov

Furthermore, the development of ambipolar materials, which can transport both holes and electrons, is crucial for the fabrication of complementary logic circuits. Polymers based on 4,7-dibromo-5,6-dicyano-2,1,3-benzothiadiazole (DCNBT) have exhibited well-balanced ambipolar transport characteristics. rsc.org For example, the polymer PDCNBT2T achieved a balanced hole and electron mobility of 0.59 cm²/V·s and 0.47 cm²/V·s, respectively. rsc.org This is in stark contrast to the p-type dominating transport properties of their fluorinated counterparts. rsc.org

| Polymer | Transport Type | Hole Mobility (μh) [cm²/V·s] | Electron Mobility (μe) [cm²/V·s] |

|---|---|---|---|

| PCDTT-DFBT | Ambipolar | 0.38 | 0.17 |

| PCDTT-DCNBT | n-type | - | 0.031 |

| PCDTT-FCNBT | n-type | - | 0.095 |

| PCDTT-NO2FBT | n-type | - | 0.024 |

| PDCNBT2T | Ambipolar | 0.59 | 0.47 |

| PDCNBSe2T | Ambipolar | 0.018 | 0.014 |

The acceptor strength of the benzothiadiazole unit, which can be tuned by the number and type of electron-withdrawing substituents, has a profound impact on the performance of the resulting OFETs. Increasing the number of cyano groups generally leads to a stronger acceptor, which in turn lowers the LUMO energy level of the material. This facilitates electron injection and can significantly enhance electron mobility.

A clear example of this is the comparison between polymers based on 5,6-difluoro-2,1,3-benzothiadiazole (DFBT) and 5,6-dicyano-2,1,3-benzothiadiazole (DCNBT). The replacement of fluorine with cyano groups increases the electron affinity by up to approximately 0.4 eV. rsc.orgheeneygroup.comrsc.org This results in a significant enhancement of n-type performance. For instance, polymers incorporating DCNBT have shown electron mobilities that are orders of magnitude higher than their fluorinated analogs. rsc.org

The strategic placement of cyano groups is also crucial. While increasing the number of cyano groups enhances acceptor strength, it can also lead to steric hindrance and disrupt the planarity of the polymer backbone, which is detrimental to charge transport. nih.gov To mitigate this, researchers have designed monomers like 6-fluoro-5-cyano-2,1,3-benzothiadiazole (FCNBT), which balances the strong acceptor properties of the cyano group with the planarity-promoting effects of the smaller fluorine atom. nih.gov This approach has led to polymers with improved crystallinity and higher electron mobilities compared to those with two cyano groups. nih.gov

The introduction of even stronger acceptor units, such as 2,1,3-benzothiadiazole-4,5,6-tricarbonitrile (TCNBT), has pushed the boundaries of n-type semiconductor performance. nih.gov The replacement of fluorine with three cyano groups in an acceptor-donor-acceptor (A-D-A) small molecule resulted in a dramatic decrease in the LUMO energy level by 0.9 eV, leading to a high-performance n-type OFET with an electron mobility of up to 0.15 cm²/V·s. nih.gov

| Acceptor Unit | LUMO Level (eV) | Bandgap (eV) | Electron Mobility (μe) [cm²/V·s] |

|---|---|---|---|

| DFBT-based Polymer | -3.7 (approx.) | 1.4 (approx.) | - |

| DCNBT-based Polymer | -4.3 (approx.) | 1.1-1.2 | up to 0.47 |

| TCNBT-based Small Molecule | -4.5 (approx.) | - | up to 0.15 |

Chemical Sensing and Optical Detection Devices

The unique photophysical properties of 2,1,3-benzothiadiazole (B189464) derivatives, including their inherent fluorescence, make them excellent candidates for the development of chromogenic and fluorogenic chemosensors. mdpi.com The incorporation of a cyano group can further enhance their sensing capabilities by modulating their electronic structure and interaction with specific analytes.

The design of chemosensors based on the this compound core often relies on the principle of intramolecular charge transfer (ICT). In these systems, the benzothiadiazole moiety acts as an electron acceptor, and it is coupled with an electron-donating unit. nih.govscispace.com The interaction with an analyte can either enhance or disrupt this ICT process, leading to a detectable change in the absorption (chromogenic) or emission (fluorogenic) properties of the sensor. nih.govscispace.com

A common strategy involves creating a donor-acceptor system where the analyte can selectively interact with a specific recognition site on the molecule. mdpi.com This interaction perturbs the electronic distribution within the sensor, causing a shift in the absorption or fluorescence wavelength, or a change in the fluorescence intensity (quenching or enhancement). mdpi.comnih.govscispace.com For example, a sensor can be designed with a reactive site that undergoes a chemical reaction with the analyte, leading to a significant and often irreversible change in its optical properties. nih.gov

The detection of various analytes by this compound-based sensors can occur through several mechanisms. One of the most effective is nucleophilic addition. nih.govscispace.com For instance, a sensor designed for the detection of cyanide ions (CN⁻) can feature an electron-deficient site that is susceptible to nucleophilic attack by CN⁻. nih.govscispace.com This addition disrupts the ICT pathway within the sensor molecule, resulting in a noticeable color change or a shift in the fluorescence emission. nih.govscispace.com

Another mechanism involves the coordination of the analyte with the sensor molecule. For the detection of metal ions, the sensor can be designed to include a binding site that selectively coordinates with a specific cation. This coordination can alter the electronic properties of the sensor, leading to a change in its optical signal. For example, benzothiadiazole-based sensors have been developed for the detection of trivalent metal ions like Al³⁺, Cr³⁺, and Fe³⁺ through a fluorescence turn-off effect. rsc.org

Furthermore, the interaction can be based on the interruption of an existing ICT process. A sensor for CN⁻ was developed where the nucleophilic addition of the cyanide anion to the sensor molecule inhibits the ICT transition, causing a significant blue shift in the fluorescence emission spectrum. nih.govscispace.com This high specificity allows for the detection of CN⁻ even in the presence of other anions. nih.govscispace.com

Non-Linear Optics (NLO) Materials

Materials exhibiting non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical limiting and two-photon absorption-based technologies. The donor-acceptor architecture, which is central to the design of many materials based on this compound, is also a key principle for creating molecules with large NLO responses.

The significant intramolecular charge transfer from a donor to the strongly electron-accepting cyano-benzothiadiazole unit can lead to large second-order and third-order optical nonlinearities. rsc.org Multipolar chromophores, which can be constructed using a central benzothiadiazole acceptor, are known for their interesting NLO properties, such as two-photon absorption (2PA). unipr.it

While research in this specific area is still emerging, the fundamental electronic structure of donor-acceptor molecules based on this compound suggests their significant potential as NLO materials. The ability to tune the strength of the ICT by modifying the donor and the number of cyano groups on the acceptor provides a clear pathway to optimize the NLO properties for specific applications. rsc.org For instance, fluorene-benzothiadiazole based copolymers have demonstrated significant two-photon absorption cross-sections, highlighting their potential for optical limiting applications. nih.gov

Photocatalysis and Energy Conversion Systems

The 2,1,3-benzothiadiazole (BTZ) core is a potent electron-accepting moiety that has been extensively incorporated into the design of functional organic materials. polyu.edu.hkhw.ac.uk The introduction of a cyano (-CN) group at the 5-position of the BTZ ring further enhances its electron-withdrawing nature, significantly influencing the molecule's electronic properties. This modification is pivotal for developing advanced materials for photocatalysis and energy conversion, as it helps to lower the energy levels of the molecular orbitals, narrow the bandgap, and facilitate intramolecular charge transfer (ICT) upon photoexcitation—a critical process in these applications. mdpi.comrsc.org

Visible Light Organophotocatalysis

Donor-Acceptor (D-A) systems based on the benzothiadiazole motif have emerged as promising candidates for visible-light organophotocatalysis. hw.ac.uk The functionalization of the BTZ core, including the addition of cyano groups, allows for systematic modification of the photocatalyst's optoelectronic and photophysical properties. hw.ac.ukrsc.org These photocatalysts are validated through various organic transformations, such as Minisci-type decarboxylative alkylations. hw.ac.uk

The core principle involves pairing the electron-deficient cyano-substituted BTZ acceptor with various electron-donating aryl groups. This D-A architecture leads to the formation of compounds with tunable electrochemical potentials and absorption spectra extending into the visible range. Upon irradiation with visible light, the photocatalyst reaches an excited state, enabling it to mediate redox reactions. For instance, polymers incorporating a dicyano-substituted BTZ unit have demonstrated the ability to photocatalytically convert arylboronic acids into the corresponding phenols through the generation of reactive oxygen species. sci-hub.se

A study on 4,7-diarylbenzo[c] mdpi.comrsc.orgrsc.orgthiadiazoles demonstrated how varying the donor groups systematically alters the photocatalytic properties. hw.ac.uk Replacing phenyl rings with 2-thienyl groups, for example, results in a significant bathochromic (red) shift in both absorption and emission spectra, which is crucial for harvesting visible light. hw.ac.uk The introduction of strong electron-withdrawing cyano groups on the BTZ core further amplifies this effect, increasing the electron affinity and resulting in red-shifted absorptions and reduced optical band gaps. rsc.org

Table 1: Spectroscopic Shifts in Benzothiadiazole Derivatives

| Compound | Substituent on BTZ Core | Max Absorption (λabs) | Max Emission (λem) |

|---|---|---|---|

| pH-BTZ | Phenyl | 380 nm | 488 nm |

| Th-BTZ | 2-Thienyl | 446 nm | 552 nm |

| ThTh-BTZ | Di-2-Thienyl | 505 nm | Not specified |

This table is based on data for aryl-substituted benzothiadiazoles to illustrate the effect of donor groups on the spectroscopic properties relevant to photocatalysis. Data sourced from Royal Society of Chemistry. hw.ac.uk

The photostability of these catalysts is a critical factor for practical applications. Most BTZ-based photocatalysts exhibit good photostability, showing minimal photobleaching after prolonged irradiation. hw.ac.uk This robustness, combined with their tunable properties, makes cyano-functionalized BTZ derivatives a versatile platform for designing efficient, metal-free organophotocatalysts for sustainable chemistry. hw.ac.uksci-hub.se

Artificial Light-Harvesting Systems

The unique electronic characteristics of the this compound unit make it a valuable component in the construction of artificial light-harvesting systems, particularly for applications in dye-sensitized solar cells (DSSCs). nih.gov These systems are designed to capture light energy and convert it into chemical or electrical energy, mimicking natural photosynthesis.

A key strategy in designing efficient DSSCs is to maximize the absorption of the solar spectrum. Benzothiadiazole-based dyes are effective photosensitizers, but their absorption range can be limited. rsc.org To address this, researchers have developed molecular dyads where a BTZ-based sensitizer dye is covalently linked to an "antenna" molecule that absorbs higher-energy photons. nih.gov The antenna captures light at wavelengths the primary dye does not absorb and efficiently transfers the energy to the dye, which then injects an electron into a semiconductor material like TiO2 to generate a current. rsc.orgnih.gov

In one such design, a fully organic dyad consisted of a visible light-harvesting D-A-π-A dye (where A is the acceptor, BTZ) linked to a small antenna. nih.gov The precise molecular engineering ensured an excellent overlap between the emission spectrum of the antenna and the absorption spectrum of the BTZ dye. This alignment is crucial for facilitating efficient Förster Resonance Energy Transfer (FRET) from the antenna to the dye. nih.gov

Table 2: Performance of Benzothiadiazole-Based Dyad in DSSCs

| Sensitizer System | Key Feature | Energy Transfer Efficiency | Power Conversion Efficiency (PCE) Enhancement |

|---|---|---|---|

| BTZ Dyad with Antenna | Covalently linked antenna-dye system | 88% | 35% higher than reference dye |

| Reference Dye | BTZ-based dye without antenna | N/A | Baseline |

This table highlights the improvement in DSSC performance by incorporating an antenna into a benzothiadiazole-based dye system. Data sourced from PubMed. nih.gov

The research demonstrated an exceptionally high energy transfer efficiency of 88% for this benzothiadiazole-based dyad. nih.gov Consequently, solar cells using this antenna-sensitizer dyad exhibited significantly increased light-harvesting efficiency compared to cells using a reference dye without the antenna. This superior light capture resulted in a 35% higher average power conversion efficiency, underscoring the effectiveness of the BTZ core in complex, multi-component artificial light-harvesting architectures. nih.gov The strong electron-accepting nature of the cyano-BTZ moiety is instrumental in these systems, as it facilitates the charge separation and transfer processes that are fundamental to energy conversion. mdpi.comrsc.org

Supramolecular Assemblies and Molecular Recognition Systems Involving 5 Cyano 2,1,3 Benzothiadiazole

Host-Guest Chemistry and Complexation Studies

While specific host-guest studies focusing exclusively on 5-cyano-2,1,3-benzothiadiazole as the guest are not extensively detailed in the provided context, the broader class of benzothiadiazole derivatives is recognized for its ability to participate in complexation. The electron-deficient character of the benzothiadiazole core, enhanced by the cyano substituent, makes it an ideal candidate for interactions with electron-rich hosts. These interactions are often driven by charge-transfer phenomena.

For instance, functionalized 2,1,3-benzothiadiazoles can form charge-transfer (CT) complexes. A notable example involves the complexation between an electron-donating 4-amino-2,1,3-benzothiadiazole and an electron-accepting 4-nitro-2,1,3-benzothiadiazole. rsc.org In this system, DFT calculations predicted a small charge transfer from the amino-substituted donor to the nitro-substituted acceptor. rsc.org This principle of pairing electron-rich and electron-poor aromatic systems is central to host-guest chemistry. It is conceivable that this compound would act as a strong acceptor component in similar charge-transfer complexes with electron-rich hosts like crown ethers or cyclophanes.

The formation of a 2:1 complex between 4-amino-2,1,3-benzothiadiazole and ZnCl2, where coordination occurs through the amino groups, also highlights the ability of benzothiadiazole derivatives to act as ligands in coordination complexes. rsc.org The cyano group in the 5-position could similarly participate in or electronically influence metal coordination, a key aspect of metallo-supramolecular host-guest systems.

Self-Assembly Strategies for Ordered Architectures

The planar structure and distinct electronic distribution of this compound and its derivatives make them excellent candidates for creating ordered structures through self-assembly. This process is governed by a combination of non-covalent interactions, including π-π stacking, hydrogen bonding, and dipole-dipole interactions.

In polymers, the inclusion of benzothiadiazole units with cyano groups influences aggregation and planarity. For example, in copolymers containing 4,7-di(thiophen-2-yl)-5,6-dicyano-2,1,3-benzothiadiazole, significant conformational disorder was predicted in the solution phase due to steric clashes involving the cyano groups. rsc.orgrsc.org However, in the solid state, these polymers can planarize, suggesting that intermolecular forces in the aggregated state overcome the solution-phase steric hindrance to form ordered assemblies. rsc.org This transition from a disordered solution state to an ordered solid state is a hallmark of self-assembly.

The self-assembly of a D-A molecule containing a benzothiadiazole acceptor unit, 4-(1-(4-(9H-carbazol-9-yl)phenyl)-1H-1,2,3-triazol-4-yl)benzo[c] rsc.orgrsc.orgnih.govthiadiazole (BT-SCC), has been shown to produce highly uniform micro-crystals and nanospherical structures. mdpi.com The formation of these architectures is driven by a synergy of multiple non-covalent interactions, including hydrogen bonds (C-H…S and C-H…N) and π-π stacking. mdpi.com The ability to control the resulting morphology by varying the preparation method (e.g., precipitation vs. solvent-vapor) demonstrates a sophisticated level of control over the self-assembly process. mdpi.com

Furthermore, the strategic placement of functional groups can direct the assembly. For instance, self-assembled monolayers (SAMs) can be formed using appropriate derivatives, providing a method to control interfacial properties in electronic devices. rsc.org

Crystal Engineering and Solid-State Luminescence

Crystal engineering with benzothiadiazole derivatives aims to control the solid-state packing of molecules to achieve desired properties, particularly solid-state luminescence. The cyano group plays a crucial role in this endeavor by influencing intermolecular interactions and electronic properties.

The strong electron-accepting nature of the cyano-substituted benzothiadiazole core is instrumental in designing materials with intramolecular charge-transfer (ICT) characteristics. mdpi.com These ICT molecules often exhibit weak emission in solution but become highly luminescent upon aggregation or in the solid state, a phenomenon known as aggregation-induced emission (AIE). mdpi.com This effect is attributed to the restriction of intramolecular motion in the solid state, which minimizes non-radiative decay pathways.

The packing motif in the crystal lattice directly impacts the photophysical properties. In the crystalline state, molecules can arrange into different polymorphs with distinct luminescent properties. For example, two polymorphs of 4-bromo-7-(4-nonylphenyl)benzo[c] rsc.orgrsc.orgnih.govthiadiazole were found to exhibit different emission colors. acs.org This polymorphism arises from different supramolecular interactions, leading to different packing arrangements (topological nets of mab and pcu). acs.org Such systems can exhibit mechanochromism, where applying a mechanical force can induce a phase transition between polymorphs, resulting in a change in the emission color. acs.org

In the context of crystal engineering, specific intermolecular interactions are programmed into the molecular design. In a co-crystal of 4-amino-2,1,3-benzothiadiazole and 4-nitro-2,1,3-benzothiadiazole, the molecules form infinite alternating π-stacks, which are further connected by lateral S⋯N interactions between adjacent stacks. rsc.org This packing is distinct from that of the individual components and gives rise to a charge-transfer absorption band. rsc.org The introduction of a cyano group would be expected to strongly influence such charge-transfer and stacking interactions.

| Compound/System | Key Interactions | Resulting Property |

| Copolymers with 5,6-dicyano-2,1,3-benzothiadiazole | π-π stacking, steric effects | Planarization in the solid state rsc.org |

| 4-bromo-7-(4-nonylphenyl)benzo[c] rsc.orgrsc.orgnih.govthiadiazole | Weak supramolecular interactions | Polymorphism, Mechanochromic luminescence acs.org |

| Co-crystal of amino- and nitro-benzothiadiazole | π-stacking, S⋯N interactions | Charge-transfer complex formation rsc.org |